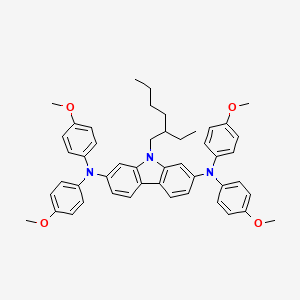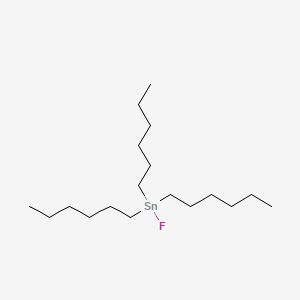
Fluorotrihexylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by the presence of a tin (Sn) atom bonded to three hexyl groups and one fluorine atom
準備方法
Synthetic Routes and Reaction Conditions: Fluorotrihexylstannane can be synthesized through the reaction of trihexyltin hydride with a fluorinating agent. One common method involves the use of hydrogen fluoride (HF) or a fluoride salt under controlled conditions. The reaction typically proceeds as follows:
(C6H13)3SnH+HF→(C6H13)3SnF+H2
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the handling of hazardous reagents like hydrogen fluoride.
化学反応の分析
Types of Reactions: Fluorotrihexylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium chloride (NaCl) or potassium iodide (KI) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include trihexyltin halides or alkoxides.
Oxidation: Products may include higher oxidation state tin compounds.
Reduction: Reduced tin species are formed.
科学的研究の応用
Fluorotrihexylstannane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their biological activity and potential use as antifouling agents.
Medicine: Research is ongoing to explore the potential of organotin compounds in medicinal chemistry, including their use as anticancer agents.
Industry: this compound is used in the production of specialty chemicals and materials, including catalysts and stabilizers.
作用機序
The mechanism of action of fluorotrihexylstannane involves its interaction with molecular targets through the tin center. The tin atom can coordinate with various ligands, influencing the reactivity and stability of the compound. The fluorine atom enhances the compound’s electrophilicity, making it a versatile reagent in organic synthesis.
類似化合物との比較
Trihexyltin Hydride (C18H40Sn): Similar structure but with a hydrogen atom instead of fluorine.
Trihexyltin Chloride (C18H39ClSn): Chlorine atom replaces the fluorine atom.
Trihexyltin Bromide (C18H39BrSn): Bromine atom replaces the fluorine atom.
Uniqueness: Fluorotrihexylstannane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom’s high electronegativity influences the compound’s behavior in various chemical reactions, making it a valuable reagent in synthetic chemistry.
特性
CAS番号 |
20153-50-8 |
|---|---|
分子式 |
C18H39FSn |
分子量 |
393.2 g/mol |
IUPAC名 |
fluoro(trihexyl)stannane |
InChI |
InChI=1S/3C6H13.FH.Sn/c3*1-3-5-6-4-2;;/h3*1,3-6H2,2H3;1H;/q;;;;+1/p-1 |
InChIキー |
VIQZOBIMPYFTNZ-UHFFFAOYSA-M |
正規SMILES |
CCCCCC[Sn](CCCCCC)(CCCCCC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


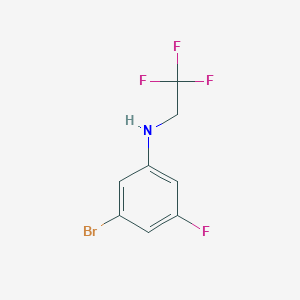
![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13432032.png)

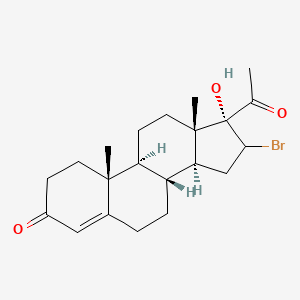
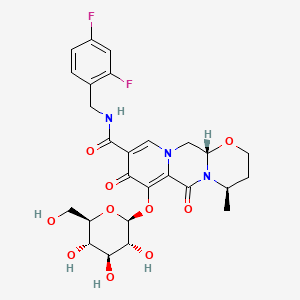
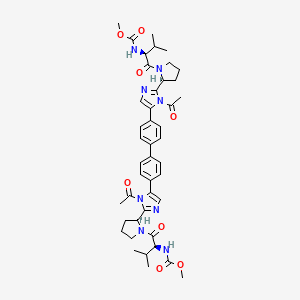

![4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B13432051.png)
![[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B13432054.png)



